molecular formula C13H3F23O2 B1296542 Methyl Perfluorododecanoate CAS No. 56554-52-0

Methyl Perfluorododecanoate

Cat. No. B1296542
CAS RN: 56554-52-0
M. Wt: 628.12 g/mol
InChI Key: ABNZIVVYHQYSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Perfluorododecanoate, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid methyl ester , is a chemical compound with the molecular formula C13H3F23O2 . It has a molecular weight of 628.12 g/mol .


Molecular Structure Analysis

The InChI code for Methyl Perfluorododecanoate is 1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3 . The Canonical SMILES representation is COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F .


Physical And Chemical Properties Analysis

Methyl Perfluorododecanoate has a molecular weight of 628.12 g/mol . It has a XLogP3-AA value of 7.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 25 hydrogen bond acceptors . It also has 11 rotatable bonds .

Scientific Research Applications

Environmental Degradation and Biodegradation

Methyl Perfluorododecanoate and its derivatives are subject to environmental degradation and microbial biodegradation. A study by Arakaki et al. (2017) detailed the microbial degradation of a related compound, 1H,1H,2H,2H,8H,8H-perfluorododecanol, into fluorinated carboxylic acids, highlighting pathways and rates of conversion in environmental contexts, specifically in activated sludge systems. This research indicates that microbial communities can cleave the methylene group within the fluorinated carbon backbone, resulting in various biodegradation products, which helps in understanding the fate of such compounds in the environment (Arakaki et al., 2017).

Impact on Biological Systems

Perfluorododecanoic acid (PFDoA), closely related to Methyl Perfluorododecanoate, has been studied for its potential biological impacts. Research by Zhang et al. (2011) into the exposure of rats to PFDoA revealed alterations in proteomic and metabonomic profiles, suggesting disruptions in glucose and amino acid metabolism, which could contribute to nephrotoxicity. This study underscores the broader toxicological implications of exposure to perfluorinated compounds and their potential to disrupt metabolic processes in mammals (Zhang et al., 2011).

Environmental and Health Risk Assessments

Perfluorinated compounds, including Methyl Perfluorododecanoate derivatives, have been evaluated for their environmental persistence and potential health risks. Kannan et al. (2004) reported on the presence of perfluorododecanoic acid among other perfluorinated acids in human blood from various countries, indicating widespread exposure and accumulation in humans. These findings contribute to our understanding of the global distribution of perfluorinated compounds and their potential health implications, emphasizing the need for monitoring and risk assessment practices to protect human health and the environment (Kannan et al., 2004).

Safety And Hazards

Relevant Papers

Several papers related to Methyl Perfluorododecanoate and similar compounds have been published . These papers discuss various aspects of these compounds, including their properties, uses, and environmental impact. Further analysis of these papers could provide more detailed information.

properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNZIVVYHQYSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H3F23O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338250
Record name Methyl Perfluorododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Perfluorododecanoate

CAS RN

56554-52-0
Record name Methyl Perfluorododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Perfluorododecanoate
Reactant of Route 2
Reactant of Route 2
Methyl Perfluorododecanoate
Reactant of Route 3
Reactant of Route 3
Methyl Perfluorododecanoate
Reactant of Route 4
Reactant of Route 4
Methyl Perfluorododecanoate
Reactant of Route 5
Reactant of Route 5
Methyl Perfluorododecanoate
Reactant of Route 6
Reactant of Route 6
Methyl Perfluorododecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.